molecular formula C8H5F3N2 B1296500 5-Trifluoromethyl-1H-benzimidazole CAS No. 326-55-6

5-Trifluoromethyl-1H-benzimidazole

Cat. No.: B1296500
CAS No.: 326-55-6
M. Wt: 186.13 g/mol
InChI Key: HUCHIALSXSAECU-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-1H-benzimidazole: is a heterocyclic aromatic organic compound that features a benzimidazole core substituted with a trifluoromethyl group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development .

Scientific Research Applications

Chemistry: 5-Trifluoromethyl-1H-benzimidazole is used as a building block in the synthesis of more complex molecules. Its unique properties make it a valuable intermediate in organic synthesis .

Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .

Future Directions

Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been the subject of extensive research due to their wide range of biological activities . Future research will likely continue to explore the diverse therapeutic applications of these compounds, with a focus on developing more selective, potent, and multi-target anticancer agents .

Biochemical Analysis

Biochemical Properties

5-Trifluoromethyl-1H-benzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are primarily driven by the trifluoromethyl group’s electron-withdrawing properties, which can alter the electronic environment of the binding site .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), this compound has demonstrated significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either block the substrate from accessing the active site or alter the enzyme’s conformation, rendering it inactive. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes . The compound’s trifluoromethyl group plays a pivotal role in these interactions by enhancing the binding affinity and specificity for the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under physiological conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with the compound’s role in modulating key signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical disruptions. The therapeutic window for this compound is therefore narrow, necessitating careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with key enzymes and cofactors. The compound has been shown to inhibit enzymes in the glycolytic pathway, leading to a decrease in glycolytic flux and a subsequent reduction in ATP production . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes such as succinate dehydrogenase, further impacting cellular energy metabolism. These interactions highlight the compound’s potential as a metabolic modulator in various therapeutic contexts.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its uptake and efflux across cellular membranes . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by its interaction with targeting signals and post-translational modifications. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity . In the nucleus, this compound interacts with DNA and transcription factors, modulating the transcriptional machinery. In the cytoplasm, it can bind to various enzymes and proteins, influencing metabolic and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a trifluoromethyl-substituted carboxylic acid or its derivatives. One common method includes the reaction of 4-trifluoromethyl-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Trifluoromethyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-5-carboxylic acid, while substitution with an amine could produce a trifluoromethyl-substituted benzimidazole derivative .

Comparison with Similar Compounds

  • 2-Trifluoromethylbenzimidazole
  • 4-Trifluoromethylbenzimidazole
  • 5-Nitrobenzimidazole
  • 2-Substituted Benzimidazoles

Comparison: 5-Trifluoromethyl-1H-benzimidazole is unique due to the position of the trifluoromethyl group, which significantly influences its chemical and biological properties. Compared to 2- or 4-trifluoromethylbenzimidazole, the 5-position substitution offers distinct reactivity and interaction with biological targets. The presence of the trifluoromethyl group also enhances its lipophilicity and metabolic stability compared to non-fluorinated benzimidazoles .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCHIALSXSAECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325197
Record name 5-Trifluoromethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-55-6
Record name 5-Trifluoromethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6.54 g of 5-(trifluoromethyl)-2-benzimidazolethiol are suspended in 200 ml of alcohol and treated with 5.34 g of 2-chloromethyl-3-methylpyridine hydrochloride while cooling wlth ice. Thereafter. a solution of 2.4 g of sodium hydroxide in 100 ml of water is added dropwise thereto, the mixture is left to boil at reflux overnight and subsequently evaporated to dryness in vacuo. The residue is dissolved in 950 ml of methylene chloride. The solution is washed firstly with 200 ml of 1.5N sodium hydroxide solution and then 3 x with 250 ml of water. dried over sodium sulphate and evaporated in vacuo. The crude product is purified on 100 g of silica gel with ethyl acetate/methylene chloride (1:1) as the elution agent. Crystallization from methylene chloride/petroleum ether gives 2-[[3-methyl-2-pyridyl)methyl]thio]-5-(trifluoromethyl)benzimidazole of melting point 180°-182°.
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Amino-1-]3(2-thienyl)phenyl]-5-trifluoromethylbenzimidazole was prepared from 1-(2-amino-5-trifluoromethyl-1-benzimidazolyl)-3-iodobenzene and 2-thienylboronic acid according method B. mp 89°-91° C.
Name
1-(2-amino-5-trifluoromethyl-1-benzimidazolyl)-3-iodobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 10 g (60 mmol) of 4-(trifluoromethyl)-1,2-phenylenediamine (Lancaster) and 50 mL of formic acid was refluxed for 2 h. Excess formic acid was then removed in vacuo. To the resultant concentrate was added 200 mL of water during which time a precipitate was discerned. This was filtered and discarded. The filtrate was concentrated in vacuo and redissolved in EtOAc. After repeated washing with saturated NaHCO3, the EtOAc solution was dried over MgSO4 and concentrated. The concentrate was put on a vacuum pump overnight. This resulted in 9.27 g (83%) of a yellow solid. 1H NMR (DMSO-d6) δ7.5 (d,1H, aromatic), 7.8 (d, 1H, aromatic), 8 (s, 1H, aromatic), 8.4 (s, 1H, CH), 12.8 (br s, 1H, NH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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